3-Thiophenemethanol
Overview
Description
3-Thiophenemethanol, also known as Thiophene-3-methanol, is an organic compound with the molecular formula C5H6OS. It is a derivative of thiophene, where a hydroxymethyl group is attached to the third carbon of the thiophene ring.
Mechanism of Action
Target of Action
3-Thiophenemethanol is a chemical compound with the molecular formula C5H6OS It has been used in the preparation of 3-substituted thiophene conducting copolymers .
Mode of Action
It’s known that it participates in the synthesis of 3-substituted thiophene conducting copolymers . These copolymers have potential applications in electrochromic displays .
Biochemical Pathways
Its role in the synthesis of 3-substituted thiophene conducting copolymers suggests it may influence the electrochemical properties of these materials .
Result of Action
This compound is used in the synthesis of 3-substituted thiophene conducting copolymers . These copolymers have potential applications in electrochromic displays . It was also used in the synthesis of 4-(thiophene-3-ylmethoxy)phthalonitrile .
Biochemical Analysis
Biochemical Properties
It has been reported that 3-Thiophenemethanol has been used in the preparation of 3-substituted thiophene conducting copolymers This suggests that this compound may interact with certain enzymes or proteins to facilitate this polymerization process
Cellular Effects
Given its use in the preparation of conducting copolymers , it is possible that this compound may influence cell function by interacting with cellular pathways involved in polymer synthesis or degradation
Molecular Mechanism
It is known that this compound can be used in the synthesis of 3-substituted thiophene conducting copolymers , suggesting that it may interact with biomolecules involved in this process
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Thiophenemethanol can be synthesized through several methods. One common approach involves the reaction of thiophene with formaldehyde in the presence of a base, followed by reduction. Another method includes the use of Grignard reagents, where 3-bromothiophene reacts with formaldehyde and is subsequently reduced to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3-Thiophenemethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thiophene-3-carboxaldehyde or thiophene-3-carboxylic acid.
Reduction: Reduction reactions can convert it into thiophene-3-methanol derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products Formed:
Oxidation: Thiophene-3-carboxaldehyde, thiophene-3-carboxylic acid.
Reduction: Various thiophene-3-methanol derivatives.
Substitution: Substituted thiophene derivatives with different functional groups.
Scientific Research Applications
3-Thiophenemethanol has a wide range of applications in scientific research:
Biology: Research is ongoing to explore its potential as a building block for biologically active compounds.
Medicine: Its derivatives are being investigated for their pharmacological properties and potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
3-Thiopheneethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
2-Thiophenemethanol: The hydroxymethyl group is attached to the second carbon of the thiophene ring.
3-Thiopheneacetic acid: Contains a carboxylic acid group instead of a hydroxymethyl group.
Uniqueness: 3-Thiophenemethanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and form conducting polymers makes it particularly valuable in materials science and electronic applications .
Properties
IUPAC Name |
thiophen-3-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6OS/c6-3-5-1-2-7-4-5/h1-2,4,6H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWIFWCBNWWZOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90221883 | |
Record name | Thiophene-3-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90221883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71637-34-8 | |
Record name | 3-Thiophenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71637-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Thiophenemethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071637348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiophene-3-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90221883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiophene-3-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.834 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-THIOPHENEMETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J97T96YFJ3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Thiophenemethanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041504 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches to 3-Thiophenemethanol?
A1: A novel process outlines the synthesis of high-purity this compound involving chain-bromination of 3-Methylthiophene followed by direct hydrolysis. Treatment with Zn/Cu powder under alkaline conditions and subsequent distillation yields this compound with [>97% purity and a 51.6% yield] []. Another method utilizes solid-phase functionalization, where polymer-bound this compound undergoes lithiation and subsequent reactions with electrophiles [].
Q2: How does this compound behave in palladium-catalyzed reactions?
A2: this compound, when substituted at the alpha position (α,α-disubstituted), undergoes a unique transformation in the presence of palladium catalysts and aryl bromides. This reaction leads to selective 2,3-diarylation of the thiophene ring, involving the cleavage of both C-H and C-C bonds at the 2- and 3-positions, respectively [, , ]. This method provides an efficient route to synthesize 2,3-diarylthiophenes.
Q3: What are the potential applications of this compound in material science?
A3: this compound serves as a crucial monomer in synthesizing polythiophene derivatives, particularly in creating photoluminescent polymers []. For instance, it's used in the synthesis of Poly(this compound) (PTM) and as a comonomer with 3-Methoxythiophene to produce copolymers exhibiting photoluminescence in the orange region of the visible spectrum [].
Q4: Can this compound be utilized in sensor development?
A4: Research shows promise for employing this compound in creating benzene-selective electrodes []. By covalently attaching a functionalized form of this compound to a benzene analog (isophthaloyl dichloride) and immobilizing it on a platinum electrode through polymerization, a "binding site" for benzene can be created. This sensor design utilizes molecular recognition principles to achieve benzene detection [].
Q5: Has the electrochemical behavior of this compound been studied?
A5: While limited information is available on this compound's specific electrochemical properties, comparative studies with 3-Methylthiophene exist []. Further research in this area could unravel potential applications in areas like electrocatalysis or energy storage.
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